2'-Deoxyguanosine-13C monohydrate

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i6+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSCQUCOIRGCEJ-VQKPJIEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[13C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 2'-Deoxyguanosine-¹³C Monohydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 2'-Deoxyguanosine-¹³C monohydrate, a crucial tool for researchers, scientists, and drug development professionals. This stable isotope-labeled nucleoside serves as an invaluable internal standard for the precise quantification of its unlabeled counterpart, 2'-deoxyguanosine (B1662781), a key component of DNA. Its application is particularly significant in the study of DNA damage, repair mechanisms, and in the pharmacokinetics of nucleoside analogue drugs.

Core Compound Properties

2'-Deoxyguanosine-¹³C monohydrate is a synthetic form of the naturally occurring nucleoside, 2'-deoxyguanosine, where one or more carbon atoms have been replaced with the stable isotope, carbon-13. This isotopic labeling renders the molecule heavier than its endogenous analogue, allowing for its differentiation and accurate quantification in complex biological matrices using mass spectrometry. The monohydrate form indicates the presence of one molecule of water per molecule of 2'-deoxyguanosine-¹³C.

| Property | Value |

| Chemical Formula | C₉¹³CH₁₅N₅O₅ |

| CAS Number | 478511-26-1 |

| Molecular Weight | Varies based on the number and position of ¹³C atoms (e.g., ~286.22 g/mol for one ¹³C) |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Isotopic Enrichment | Typically ≥99% for specified ¹³C positions |

| Storage Temperature | -20°C |

Applications in Research and Drug Development

The primary application of 2'-Deoxyguanosine-¹³C monohydrate is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of 2'-deoxyguanosine and its modified forms, such as 8-oxo-2'-deoxyguanosine (8-oxodG), a key biomarker for oxidative DNA damage. Its structural and chemical similarity to the analyte of interest ensures that it behaves identically during sample preparation, chromatographic separation, and ionization, thus correcting for matrix effects and variations in instrument response.

Stable isotope-labeled compounds are critical in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. By co-administering a ¹³C-labeled drug with its unlabeled version, researchers can accurately trace the metabolic fate of the compound.

Experimental Protocols

Quantification of 8-oxo-2'-deoxyguanosine in DNA by LC-MS/MS using Isotope Dilution

This protocol outlines a general procedure for the analysis of 8-oxodG in a DNA sample using 2'-Deoxyguanosine-¹³C monohydrate as part of a labeled internal standard mix.

1. DNA Isolation and Digestion:

-

Isolate DNA from the biological sample of interest (e.g., cells or tissues) using a standard DNA extraction kit, ensuring minimal oxidative damage during the process.

-

Quantify the extracted DNA using a spectrophotometer.

-

To a known amount of DNA (e.g., 20 µg), add a known amount of a stable isotope-labeled internal standard mixture containing [¹³C,¹⁵N₂]8-oxodG and [¹³C]2'-deoxyguanosine.

-

Enzymatically digest the DNA to its constituent nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase at 37°C for a defined period (e.g., 2 hours).

2. Sample Preparation:

-

Following digestion, precipitate proteins by adding a solvent like acetonitrile (B52724).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Carefully transfer the supernatant containing the nucleosides to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried sample in a suitable mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column suitable for nucleoside analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 8-oxodG and 2'-deoxyguanosine from other nucleosides.

-

Flow Rate: A flow rate compatible with the column dimensions and mass spectrometer interface.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Unlabeled 2'-deoxyguanosine: Monitor the transition of the precursor ion (m/z) to a specific product ion.

-

¹³C-labeled 2'-deoxyguanosine: Monitor the transition of the heavier precursor ion to its corresponding product ion.

-

Unlabeled 8-oxodG: Monitor the transition of its precursor ion to a specific product ion.

-

¹³C,¹⁵N₂-labeled 8-oxodG: Monitor the transition of its heavier precursor ion to its corresponding product ion.

-

-

4. Data Analysis:

-

Integrate the peak areas for both the unlabeled analytes and their corresponding stable isotope-labeled internal standards.

-

Calculate the ratio of the peak area of the unlabeled analyte to the peak area of the labeled internal standard.

-

Quantify the amount of the unlabeled analyte in the original sample by comparing this ratio to a standard curve generated using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

Visualizing Workflows and Pathways

To further elucidate the application and context of 2'-Deoxyguanosine-¹³C monohydrate, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

An In-depth Technical Guide to 2'-Deoxyguanosine-13C Monohydrate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyguanosine, a fundamental component of deoxyribonucleic acid (DNA), plays a crucial role in cellular metabolism and genetic integrity. The isotopically labeled form, 2'-Deoxyguanosine-13C monohydrate, in which one or more carbon atoms are replaced with the stable isotope ¹³C, serves as a powerful tool in a variety of research applications. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental applications of 2'-Deoxyguanosine-¹³C monohydrate, with a focus on its utility in metabolic flux analysis and mechanistic studies of DNA repair pathways.

Chemical Structure and Properties

2'-Deoxyguanosine-¹³C monohydrate is a purine (B94841) nucleoside consisting of a guanine (B1146940) base attached to a deoxyribose sugar, with the inclusion of one or more ¹³C atoms in its structure. The presence of the heavy isotope does not alter the chemical properties of the molecule but allows for its detection and differentiation from its unlabeled counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

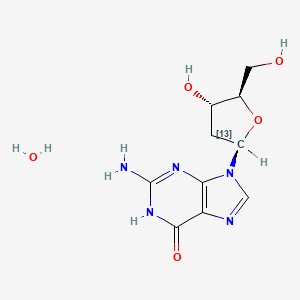

Below is a diagram illustrating the chemical structure of 2'-Deoxyguanosine, with potential sites for ¹³C labeling highlighted.

Caption: Chemical structure of 2'-Deoxyguanosine with potential ¹³C labeling sites.

Quantitative Data

| Property | Value | Source |

| Molecular Formula (unlabeled) | C₁₀H₁₃N₅O₄ | [2] |

| Molecular Weight (unlabeled) | 267.24 g/mol | [2] |

| Molecular Formula (¹³C₁₀, ¹⁵N₅ monohydrate) | ¹³C₁₀H₁₃¹⁵N₅O₄·H₂O | [3] |

| Molecular Weight (¹³C₁₀, ¹⁵N₅ monohydrate) | 300.15 g/mol | [3] |

| Molecular Formula (¹³C₅-sugar monohydrate) | C₅¹³C₅H₁₅N₅O₅ | [4] |

| Molecular Weight (¹³C₅-sugar monohydrate) | 290.22 g/mol | [4] |

| CAS Number (unlabeled monohydrate) | 312693-72-4 | [3] |

| CAS Number (¹³C labeled) | 478511-26-1 | [5] |

| CAS Number (¹³C₁₀, ¹⁵N₅ labeled) | 2483830-26-6 | [3] |

| Purity (typical) | ≥98% | [6] |

| Appearance | White crystalline powder | [7] |

| Melting Point | >300 °C | [7] |

Experimental Protocols

Synthesis of 2'-Deoxyguanosine-¹³C Monohydrate

The synthesis of isotopically labeled nucleosides like 2'-Deoxyguanosine-¹³C can be achieved through various chemical and enzymatic methods. A common strategy involves the enzymatic transfer of a ¹³C-labeled deoxyribose moiety to an unlabeled guanine base.

Enzymatic Transglycosylation Method (Conceptual Protocol):

This method leverages the activity of nucleoside phosphorylases to exchange the ribose group.

-

Preparation of Labeled Sugar: Uniformly ¹³C-labeled glucose is used as the starting material to synthesize a stereoselectively labeled deoxyribose derivative.[8]

-

Synthesis of a Labeled Thymidine (B127349) Intermediate: The ¹³C-labeled deoxyribose is incorporated into thymidine.[8]

-

Enzymatic Transfer: The labeled sugar moiety is then transferred from thymidine to guanine using purine nucleoside phosphorylase. This reaction is carried out in an aqueous buffer system at a controlled pH and temperature.[8]

-

Purification: The resulting 2'-Deoxyguanosine-¹³C is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).

-

Lyophilization: The purified product is lyophilized to obtain the stable monohydrate powder.

NMR Spectroscopy Analysis

Sample Preparation:

-

Quantity: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR. A saturated solution is ideal, with a target of 0.2 to 0.3 millimoles of the compound dissolved in approximately 0.7 mL of a deuterated solvent.[9][10]

-

Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., D₂O, DMSO-d₆).

-

Filtration: To ensure a high-quality spectrum with sharp lines, it is crucial to remove any solid particles. The sample should be filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[9]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as TMS (for organic solvents) or DSS (for aqueous samples) can be added.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Sample Preparation and Digestion (for DNA analysis):

-

DNA Isolation: Isolate genomic DNA from cells or tissues of interest using a standard protocol.

-

Enzymatic Hydrolysis: The DNA is enzymatically digested to its constituent nucleosides. A typical enzyme cocktail includes DNase I, phosphodiesterase I, and alkaline phosphatase.[12][13] The digestion is usually carried out at 37°C for several hours.[13]

-

Deproteinization: Proteins are removed by methods such as ethanol (B145695) precipitation or chloroform (B151607) extraction.[12][13]

-

Sample Reconstitution: The dried nucleoside mixture is reconstituted in an appropriate solvent, typically the initial mobile phase of the LC method, for injection.[12]

LC-MS/MS Conditions (Example):

-

Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.[13][14]

-

Mobile Phase: A gradient elution with a mobile phase consisting of water with a small percentage of an acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) is typically employed.[12]

-

Mass Spectrometry: The analysis is performed on a triple-quadrupole mass spectrometer in multiple-reaction monitoring (MRM) mode for high sensitivity and specificity.[12][14]

Signaling Pathways and Workflows

Base Excision Repair (BER) Pathway

Oxidative stress can lead to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a mutagenic lesion. The Base Excision Repair (BER) pathway is the primary mechanism for the removal of such damaged bases from the genome.[1][15]

Caption: The Base Excision Repair (BER) pathway for oxidized guanine.

Metabolic Flux Analysis (MFA) Workflow

¹³C-labeled compounds are extensively used in Metabolic Flux Analysis (MFA) to trace the flow of carbon through metabolic pathways.[16][17]

Caption: A typical workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

2'-Deoxyguanosine-¹³C monohydrate is an indispensable tool for researchers in the fields of molecular biology, biochemistry, and drug development. Its application in NMR and mass spectrometry-based techniques allows for detailed investigations into DNA structure and metabolism. The ability to trace the fate of this labeled nucleoside provides invaluable insights into complex biological processes such as DNA repair and metabolic pathway dynamics. The protocols and data presented in this guide offer a foundational resource for the effective utilization of 2'-Deoxyguanosine-¹³C monohydrate in advanced research settings.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. 2â²-Deoxyguanosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. 2'-Deoxyguanosine-1',2',3',4',5'-13C5 Monohydrate [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Base excision repair - Wikipedia [en.wikipedia.org]

- 16. vanderbilt.edu [vanderbilt.edu]

- 17. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

The Integral Role of 2'-Deoxyguanosine in DNA Structure, Function, and Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxyguanosine (B1662781) (dG), a fundamental constituent of deoxyribonucleic acid (DNA), is paramount to the structural integrity, genetic information storage, and regulation of the genome. Comprising a purine (B94841) base, guanine (B1146940), linked to a deoxyribose sugar, its significance extends beyond its canonical role in the DNA double helix. This technical guide provides an in-depth exploration of 2'-deoxyguanosine's multifaceted functions, from its critical contribution to the stability of the double helix via Watson-Crick base pairing to its involvement in alternative DNA structures like G-quadruplexes. Furthermore, this document details its susceptibility to oxidative damage, leading to the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a key biomarker in carcinogenesis and other pathologies. Methodologies for the structural analysis of DNA and the detection of oxidative damage are also presented, offering a comprehensive resource for professionals in life sciences and drug development.

The Chemical Architecture of 2'-Deoxyguanosine

2'-Deoxyguanosine is a purine deoxyribonucleoside.[1][2] Its structure consists of the purine base guanine attached to the 1' carbon of a 2'-deoxyribose sugar moiety via a β-N9-glycosidic bond.[2][3] The absence of a hydroxyl group at the 2' position of the ribose sugar is the defining characteristic of a deoxyribonucleoside, distinguishing it from its ribonucleoside counterpart, guanosine. This seemingly minor structural difference confers greater chemical stability to DNA, making it the preferred molecule for long-term genetic information storage.

Upon sequential phosphorylation by kinases, 2'-deoxyguanosine is converted into deoxyguanosine triphosphate (dGTP), one of the four nucleotide triphosphates utilized by DNA polymerases for the synthesis of DNA.[2]

The Role of 2'-Deoxyguanosine in DNA Double Helix Stability

The canonical B-form of the DNA double helix is stabilized by a combination of hydrogen bonds between complementary base pairs and base-stacking interactions. 2'-Deoxyguanosine plays a crucial role in both.

Watson-Crick Base Pairing

In the Watson-Crick model, guanine forms three hydrogen bonds with its complementary pyrimidine (B1678525) base, cytosine (G-C).[4][5] This pairing is more stable than the adenine-thymine (A-T) pair, which is held together by only two hydrogen bonds.[6][7] The three hydrogen bonds in a G-C pair occur between:

-

Guanine's C6 carbonyl group and Cytosine's C4 amino group.

-

Guanine's N1 hydrogen and Cytosine's N3.

-

Guanine's C2 amino group and Cytosine's C2 carbonyl group.[8]

Consequently, DNA sequences with a higher G-C content have a higher melting temperature (Tm) and are more thermally stable than sequences rich in A-T pairs.[6][9] While hydrogen bonds contribute to the specificity of base pairing, it is widely accepted that base-stacking interactions are the primary stabilizing force in the DNA double helix.[10]

Hoogsteen Base Pairing

Beyond the canonical Watson-Crick pairing, 2'-deoxyguanosine can participate in non-canonical structures through Hoogsteen base pairing. In this configuration, the guanine base flips 180° around the glycosidic bond to a syn conformation, altering the hydrogen bond donors and acceptors.[8][11] This type of pairing involves the N7 position of the purine base.[12] Hoogsteen base pairs can be found in distorted DNA structures and are important in the formation of DNA triplexes and G-quadruplexes.[8][13]

G-Quadruplexes: An Alternative DNA Structure

Guanine-rich sequences in DNA have the propensity to form four-stranded secondary structures known as G-quadruplexes (G4s).[13][14] These structures are composed of stacked G-tetrads, which are square-planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds.[13][14] The stability of G-quadruplexes is enhanced by the presence of a central monovalent cation, particularly potassium (K+).[12][13]

G-quadruplexes are not randomly distributed throughout the genome but are found in functionally significant regions, such as telomeres and gene promoter regions, including in oncogenes.[13] Their formation can influence key cellular processes like DNA replication, transcription, and the maintenance of telomere integrity.[13] The unique structure of G-quadruplexes has made them attractive targets for anticancer drug development.[14]

Oxidative Damage: The Formation of 8-oxo-2'-deoxyguanosine

Due to its low oxidation potential, 2'-deoxyguanosine is the most easily oxidized of the four DNA bases and is particularly susceptible to damage by reactive oxygen species (ROS).[2][15] A major product of this oxidative damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).[15][16]

The accumulation of 8-oxo-dG in DNA is a hallmark of oxidative stress and is implicated in a range of pathologies, including carcinogenesis, neurodegenerative diseases, and aging.[16][17][18] 8-oxo-dG is a premutagenic lesion because it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations if not repaired.[18][19][20] The levels of 8-oxo-dG in cellular DNA or excreted in urine are widely used as a biomarker to assess the extent of oxidative stress and DNA damage.[16][17]

2'-Deoxyguanosine Analogues in Drug Development

The crucial role of 2'-deoxyguanosine in DNA synthesis makes its analogues valuable in chemotherapy. These analogues can act as antimetabolites, interfering with DNA replication and leading to cell death. For example, Nelarabine is a prodrug of a deoxyguanosine analogue that, once incorporated into the DNA of leukemic blast cells, inhibits DNA synthesis and induces apoptosis.[21] Additionally, modified deoxyguanosine molecules like 6-thio-2'-deoxyguanosine (B1664700) (Ateganosine) are being investigated as telomere-targeting agents in cancer therapy.[22]

Data Presentation

Table 1: Physicochemical Properties of 2'-Deoxyguanosine

| Property | Value |

| Chemical Formula | C₁₀H₁₃N₅O₄[1][23] |

| Molecular Weight | 267.2413 g/mol [23] |

| CAS Number | 961-07-9[23] |

Table 2: Bond Lengths in a Neutral Guanine-Cytosine Base Pair

Note: Bond lengths can vary slightly depending on the environment and computational method used.

| Bond | Length (Å) |

|---|---|

| G(N1)···C(N3) | 2.91 |

| G(N2)···C(O2) | 2.86 |

| G(O6)···C(N4) | 2.91 |

Source: Theoretical calculations at the B3LYP/DZP++ level of theory.[24]

Table 3: Thermodynamic Stability of DNA Duplexes

Note: The stability of DNA is influenced by multiple factors, including sequence context and salt concentration. The greater number of hydrogen bonds in G-C pairs is a major contributor to their higher thermal stability compared to A-T pairs.

| Base Pair | Number of Hydrogen Bonds | Relative Stability |

| A-T | 2[6] | Lower |

| G-C | 3[6] | Higher |

Experimental Protocols

Protocol 1: DNA X-Ray Crystallography

Objective: To determine the three-dimensional atomic structure of a DNA molecule or a DNA-protein complex.

Methodology:

-

Sample Preparation and Crystallization:

-

Synthesize and purify the DNA oligonucleotide of interest. For DNA-protein complexes, purify both the DNA and the protein.

-

Prepare a homogenous, highly concentrated solution of the DNA or DNA-protein complex.

-

Screen for crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the sample solution with a precipitant solution and allowing water to slowly evaporate, bringing the sample to supersaturation to promote crystal formation.[25] This is often a trial-and-error process, screening various precipitants, pH values, temperatures, and additives.[26]

-

Once initial crystals are obtained, optimize the conditions to produce large, well-ordered, single crystals suitable for diffraction.

-

-

Data Collection:

-

Mount a suitable crystal and cryo-protect it (if necessary) by soaking it in a solution containing a cryoprotectant before flash-cooling in liquid nitrogen. This minimizes radiation damage during data collection.[26]

-

Expose the crystal to a focused beam of X-rays, typically from a synchrotron source.[27]

-

Rotate the crystal in the X-ray beam and collect the diffraction patterns on a detector (e.g., a CCD camera).[25] The diffracted X-rays form a pattern of spots of varying intensities.

-

-

Structure Determination and Refinement:

-

Process the collected diffraction images to determine the intensities and positions of the diffraction spots. The intensities are converted to structure factor amplitudes.[25]

-

Determine the phases of the structure factors. This "phase problem" can be solved using methods like Molecular Replacement (if a similar structure is known), Multiple Isomorphous Replacement (MIR), or Multi-wavelength Anomalous Diffraction (MAD).[25]

-

Use the amplitudes and phases to calculate an electron density map of the crystal's unit cell.

-

Build an atomic model of the DNA molecule into the electron density map.

-

Refine the atomic model against the experimental data to improve its fit to the electron density and to ensure reasonable stereochemistry.

-

This protocol is a generalized overview. Specific details were crucial in the historical work of researchers like Rosalind Franklin and Maurice Wilkins, whose X-ray diffraction images were pivotal in elucidating the double-helical structure of DNA.[28][29]

Protocol 2: Analysis of 8-oxo-dG by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

Objective: To quantify the levels of 8-oxo-dG in a biological sample (e.g., DNA isolated from tissues or cells, or in urine) as a biomarker of oxidative stress.

Methodology:

-

Sample Preparation (from tissue/cells):

-

Isolate DNA from the biological sample using a method designed to minimize artificial oxidation. This often involves the use of chaotropic agents like sodium iodide and the inclusion of antioxidants.[30]

-

Enzymatically digest the purified DNA to its constituent deoxyribonucleosides using a combination of enzymes such as nuclease P1 and alkaline phosphatase.

-

-

Sample Preparation (from urine):

-

Thaw frozen urine samples and adjust the pH to approximately 7.0.

-

Use solid-phase extraction (SPE) columns (e.g., C18) to purify and concentrate the 8-oxo-dG from the complex urine matrix, separating it from interfering substances like uric acid.[30][31]

-

Elute the analyte from the SPE column using a suitable solvent, such as a methanol/buffer solution.[30]

-

-

HPLC-ECD Analysis:

-

Inject the prepared sample into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

Use an isocratic or gradient mobile phase (e.g., a buffer with a small percentage of an organic solvent like methanol) to separate the deoxyribonucleosides.

-

The eluent from the column passes through an electrochemical detector. The detector is set at a specific oxidation potential where 8-oxo-dG will be oxidized, generating an electrical signal. Normal deoxyribonucleosides are not oxidized at this potential.

-

The signal's intensity (peak area) is directly proportional to the amount of 8-oxo-dG present in the sample.

-

-

Quantification:

-

Generate a standard curve by running known concentrations of an 8-oxo-dG standard.

-

Quantify the amount of 8-oxo-dG in the sample by comparing its peak area to the standard curve.

-

For DNA samples, the result is typically normalized to the amount of unmodified 2'-deoxyguanosine in the same sample (e.g., expressed as 8-oxo-dG per 10⁶ dG). For urine samples, results are often normalized to creatinine (B1669602) concentration to account for variations in urine dilution.[31]

-

This method is highly sensitive and selective for 8-oxo-dG and is considered a gold standard for its quantification.[32]

Visualizations

Caption: Logical flow from 2'-Deoxyguanosine to a condensed Chromosome.

Caption: Workflow for the quantification of 8-oxo-dG using HPLC-ECD.

Caption: Hydrogen bonding in a Watson-Crick G-C base pair.

References

- 1. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]

- 3. abmole.com [abmole.com]

- 4. Adenine, Thymine, Guanine & Cytosine | Overview & Pairing - Lesson | Study.com [study.com]

- 5. LabXchange [labxchange.org]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. Watson-Crick Base Pairs | ChemTalk [chemistrytalk.org]

- 9. Relative stability of AT and GC pairs in parallel DNA duplex formed by a natural sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. molecular biology - Parameters that determines the thermal stability of DNA - Biology Stack Exchange [biology.stackexchange.com]

- 11. Hoogsteen base pair - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. G-quadruplex - Wikipedia [en.wikipedia.org]

- 14. G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]

- 17. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Influence of 2′-Deoxyguanosine Lesions on the Electronic Properties of OXOG:::C Base Pairs in Ds-DNA: A Comparative Analysis of Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 22. Lung Cancer Drug Shows 17.8-Month Survival in Phase 2 Trial, Triple Standard Care | MAIA Stock News [stocktitan.net]

- 23. Guanosine, 2'-deoxy- [webbook.nist.gov]

- 24. (G–H)•–C and G–(C–H)• radicals derived from the guanine·cytosine base pair cause DNA subunit lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 26. bitesizebio.com [bitesizebio.com]

- 27. paulingblog.wordpress.com [paulingblog.wordpress.com]

- 28. Structural Biochemistry/Nucleic Acid/DNA/Franklin's DNA X-ray Crystallography - Wikibooks, open books for an open world [en.wikibooks.org]

- 29. biologydiscussion.com [biologydiscussion.com]

- 30. pnas.org [pnas.org]

- 31. mdpi.com [mdpi.com]

- 32. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination | Estudo Geral [eg-fr.uc.pt]

The Biological Significance of ¹³C Labeled Nucleosides: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling has become an indispensable tool in the life sciences, offering a non-radioactive, powerful method for tracing molecular fates and elucidating complex biological processes. Among these, Carbon-13 (¹³C) labeled nucleosides stand out for their profound utility. This technical guide provides an in-depth exploration of the biological significance of ¹³C labeled nucleosides, detailing their core applications in structural biology, metabolic pathway analysis, and drug development. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key workflows to serve as a comprehensive resource for professionals in the field.

Introduction to ¹³C Labeled Nucleosides

Nucleosides, the fundamental building blocks of DNA and RNA, are central to genetic information storage and numerous cellular processes. Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that constitutes about 1.1% of all natural carbon.[1][2] By synthetically enriching nucleosides with ¹³C at specific atomic positions, researchers can create molecular tracers.[3]

The key advantages of using ¹³C labeled nucleosides are:

-

Safety: Being non-radioactive, they are safer to handle and can be used in a wider range of experiments, including human studies, without the concerns associated with radioactive isotopes like ¹⁴C.[2][4]

-

Detection: The ¹³C nucleus has a nuclear spin of ½, making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5] The increased mass is also readily detected by Mass Spectrometry (MS).[6]

-

Chemical Identity: The substitution of ¹²C with ¹³C results in a negligible change in the chemical properties of the nucleoside, ensuring that it is metabolized and incorporated by endogenous enzymes in a virtually identical manner to its natural counterpart.[4][7]

These properties make ¹³C labeled nucleosides powerful tools for investigating nucleic acid structure and dynamics, mapping metabolic fluxes, and evaluating the efficacy and metabolism of therapeutic agents.

Application in Structural Biology: Elucidating Molecular Architecture via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of biomolecules in solution, closely mimicking physiological conditions.[8] However, for large nucleic acids like RNA, NMR spectra can suffer from severe signal overlap, complicating analysis.[9][10]

Site-specific incorporation of ¹³C labeled nucleosides into DNA or RNA oligonucleotides provides a solution.[8][11] The ¹³C label acts as a probe, allowing researchers to resolve specific signals from a complex background, simplify spectra, and unambiguously assign resonances.[12][13] This approach is invaluable for studying:

-

Nucleic Acid Structure: Determining the precise conformation of DNA and RNA, including non-canonical structures like G-quadruplexes.[14]

-

Molecular Dynamics: Probing conformational changes and flexibility in nucleic acids, such as the transient formation of Hoogsteen base pairs in DNA, which have implications for genome stability and protein recognition.[11]

-

Macromolecular Interactions: Mapping the binding sites and studying the structural changes that occur when nucleic acids interact with proteins or small molecule drugs.[8][12]

Experimental Protocol: Site-Specific Labeling of Oligonucleotides for NMR Analysis

This protocol outlines a general method for preparing a DNA or RNA molecule with ¹³C labels at specific positions for NMR studies.

-

Synthesis of ¹³C-Labeled Phosphoramidite (B1245037):

-

Begin with a commercially available ¹³C-labeled precursor, such as [1',2',3',4',5'-¹³C₅]-ribose or a specifically labeled nucleobase (e.g., 8-¹³C-guanine).[12][14]

-

Perform a multi-step chemical synthesis to produce the desired nucleoside. Common methods include glycosylation of a labeled base with a sugar moiety.[9]

-

Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the 2'-hydroxyl group (for RNA) with a suitable protecting group (e.g., TBDMS or TOM).[12][15]

-

Introduce a phosphoramidite group at the 3'-hydroxyl position.

-

Purify the final ¹³C-labeled phosphoramidite building block using column chromatography.

-

-

Solid-Phase Oligonucleotide Synthesis:

-

Use an automated DNA/RNA synthesizer.

-

In the desired coupling cycle, use the synthesized ¹³C-labeled phosphoramidite building block instead of its unlabeled counterpart. Standard phosphoramidites are used for all other positions.[11][14]

-

High coupling yields are typically achieved, similar to unlabeled amidites.[11]

-

-

Deprotection and Purification:

-

Cleave the synthesized oligonucleotide from the solid support.

-

Remove all protecting groups using a standard deprotection protocol (e.g., with aqueous ammonia (B1221849) and fluoride (B91410) treatment for RNA).

-

Purify the final ¹³C-labeled oligonucleotide using techniques like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

-

NMR Spectroscopy:

-

Dissolve the purified oligonucleotide in a suitable NMR buffer.

-

Acquire a series of 1D and 2D NMR experiments (e.g., ¹H-¹³C HSQC) to observe the signals from the labeled sites and analyze the structure and dynamics of the molecule.

-

Application in Metabolic Research: Tracing Cellular Pathways

Understanding how cells utilize nutrients to build essential molecules like nucleosides is fundamental to biology and disease research. ¹³C labeling enables Metabolic Flux Analysis (MFA), a powerful technique to quantify the rates of metabolic reactions within a cell.[6]

In a typical experiment, cells are cultured in a medium where a primary carbon source, like glucose, is uniformly labeled with ¹³C ([U-¹³C]-glucose).[6][16] This labeled glucose enters central carbon metabolism. As it is processed through pathways like the Pentose Phosphate Pathway (PPP) and glycolysis, the ¹³C atoms are incorporated into various downstream metabolites, including the ribose moiety of newly synthesized nucleosides.[6]

By using Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can measure the mass isotopologue distribution (MID)—the fractional abundance of molecules with different numbers of ¹³C atoms.[6][17] This data provides a quantitative map of metabolic activity, revealing:

-

De Novo Synthesis Rates: Quantifying the rate at which new nucleosides and nucleic acids are synthesized.

-

Pathway Activity: Determining the relative contributions of different pathways (e.g., PPP vs. glycolysis) to nucleotide production.

-

Metabolic Reprogramming: Identifying how metabolic pathways are altered in disease states, such as cancer, or in response to drug treatment.[3][18]

Quantitative Data: Mass Isotopologue Distribution (MID)

The MID for a given metabolite reveals how many of its carbon atoms originated from the ¹³C-labeled tracer. This data is the primary output used to calculate metabolic fluxes.

| Mass Isotopologue | Abundance (%) | Interpretation |

| M+0 | 15% | Unlabeled; pre-existing or synthesized from unlabeled sources. |

| M+1 | 5% | Contains one ¹³C atom. |

| M+2 | 8% | Contains two ¹³C atoms. |

| M+3 | 12% | Contains three ¹³C atoms. |

| M+4 | 20% | Contains four ¹³C atoms. |

| M+5 | 40% | Fully labeled; all five ribose carbons are ¹³C. |

Experimental Protocol: Dynamic ¹³C Labeling of RNA Modifications (¹³C-dynamods)

This protocol, adapted from established methods, measures the turnover of methylated ribonucleosides in RNA.[17]

-

Cell Culture and Labeling:

-

Culture mammalian cells in a methionine-free medium.

-

Supplement the medium with [¹³C-methyl]-methionine. S-adenosylmethionine (SAM), the cell's primary methyl donor, will become ¹³C-labeled.

-

Incubate cells for a defined period to allow for the incorporation of the ¹³C-methyl group into newly transcribed RNA.

-

-

RNA Isolation and Digestion:

-

Harvest the cells and isolate total RNA or specific RNA fractions (e.g., polyadenylated RNA).

-

Digest the RNA down to its constituent ribonucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.

-

-

LC-MS/MS Analysis:

-

Separate the ribonucleosides using liquid chromatography.

-

Analyze the eluate by tandem mass spectrometry (MS/MS).

-

Monitor the transition of parent ions to fragment ions for both unlabeled (m+0) and ¹³C-labeled (m+1) versions of modified ribonucleosides (e.g., m⁶A).

-

-

Data Analysis:

-

Quantify the peak areas for the m+0 and m+1 isotopologues.

-

Calculate the fraction of newly synthesized (labeled) modified ribonucleosides. This provides a direct measure of the methylation turnover rate.

-

Application in Drug Development: From Discovery to Clinic

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[19] ¹³C labeling is a critical technology in the development of these drugs, providing invaluable insights into their pharmacokinetic and pharmacodynamic properties.[3] By synthesizing a drug candidate with a ¹³C label, researchers can:

-

Trace Drug Metabolism: Administering the ¹³C-labeled drug allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME). This helps identify metabolic breakdown products and understand how the body processes the compound.[3][20]

-

Elucidate Mechanism of Action: Tracing the metabolic fate of a ¹³C-labeled drug can confirm target engagement. For example, researchers can verify that a nucleoside analogue is phosphorylated within the cell to its active triphosphate form.[6]

-

Optimize Drug Properties: Understanding the metabolic fate helps in redesigning the drug to improve its pharmacokinetic profile, enhance efficacy, and reduce potential toxicity.[3]

Experimental Protocol: In Vitro Metabolism of a ¹³C-Labeled Nucleoside Analogue

-

Compound Synthesis: Synthesize the nucleoside analogue drug with one or more ¹³C atoms at a metabolically stable position.

-

Incubation: Incubate the ¹³C-labeled drug with a relevant biological system, such as human liver microsomes (to study Phase I metabolism) or hepatocytes (to study both Phase I and Phase II metabolism).

-

Sample Quenching and Extraction: At various time points, stop the reaction (e.g., by adding cold acetonitrile). Extract the drug and its metabolites from the incubation matrix.

-

LC-MS Analysis: Analyze the extract using high-resolution mass spectrometry. Search for the characteristic mass signature of the ¹³C-labeled parent drug and any potential metabolites, which will also carry the ¹³C label or a fragment of it.

-

Metabolite Identification: Based on the mass shifts and fragmentation patterns, identify the chemical structures of the metabolites. This reveals the metabolic pathways involved (e.g., oxidation, glucuronidation).

Synthesis of ¹³C-Labeled Nucleosides

The availability of ¹³C-labeled nucleosides is dependent on robust synthetic methods. Two primary strategies are employed:

-

Chemical Synthesis: This approach offers precise control over the location of the ¹³C label. It involves multi-step organic synthesis starting from simple, commercially available ¹³C-labeled precursors.[14][21] While powerful, it can be complex and time-consuming.

-

Chemo-Enzymatic Synthesis: This strategy combines chemical steps with enzymatic reactions. For example, a labeled nucleobase can be enzymatically coupled to a ribose donor.[15] This can offer higher yields and stereoselectivity for certain steps compared to purely chemical methods.[10]

Quantitative Data: Synthesis Yields

The efficiency of synthesizing labeled building blocks is crucial for their practical application. The table below summarizes reported overall yields for various ¹³C-labeled 2'-O-CEM phosphoramidites, which are ready for incorporation into RNA.[15]

| ¹³C-Labeled Phosphoramidite | Starting Material | Number of Steps | Overall Yield (%) |

| [8-¹³C]-Adenosine | 3',5'-O-TIPDS-adenosine | 5 | 29% |

| [8-¹³C]-Guanosine | Labeled Nucleobase | 9 | 14% |

| [6-¹³C-5-²H]-Uridine | Labeled Nucleoside | 5 | 13% |

| [6-¹³C-5-²H]-Cytidine | 3',5'-O-TIPDS-uridine | 6 | 44% |

Conclusion

¹³C labeled nucleosides are a versatile and powerful tool in modern biological and pharmaceutical research. Their application in NMR spectroscopy has pushed the boundaries of structural analysis for large nucleic acids and their complexes. In metabolic research, they provide an unparalleled quantitative view of the synthesis and turnover of nucleotides, offering deep insights into the metabolic rewiring that underlies disease. Finally, in drug development, they are essential for understanding the ADME properties and mechanisms of action of nucleoside-based therapeutics. As analytical technologies continue to advance, the role of ¹³C labeled nucleosides in unraveling biological complexity and accelerating the development of new medicines is set to expand even further.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Carbon-13 - Wikipedia [en.wikipedia.org]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Carbon-13 nuclear magnetic resonance: naturally occurring nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Stable-isotope (13C and 15N) Labeled Nucleosides and...: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies [mdpi.com]

- 11. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 13C NMR spectroscopy and application of carbon isotopes - Mesbah Energy [irisotope.com]

- 19. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Synthesis of isotopically labeled D-[1'-13C]ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Stable Isotopes in Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core applications of stable isotopes in molecular biology, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors. Stable isotopes, being non-radioactive and possessing a different number of neutrons than their more common counterparts, serve as powerful tracers to elucidate complex biological processes at the molecular level. Their use has revolutionized our understanding of protein dynamics, metabolic pathways, and the intricate signaling networks that govern cellular function.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique that allows for accurate relative quantification of protein abundance between different cell populations.[1] The principle lies in the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is grown in "light" medium containing the natural amino acids.[2][3] When the cell populations are mixed, the mass difference between the heavy and light peptides allows for their distinct detection and quantification by mass spectrometry.[4]

Key Applications of SILAC:

-

Expression Proteomics: Comparing protein abundance between different cellular states, such as drug-treated versus untreated cells or diseased versus healthy cells.[3]

-

Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs like phosphorylation, ubiquitination, and acetylation, which are crucial for cell signaling.[1]

-

Protein-Protein Interaction Studies: Distinguishing specific interaction partners from non-specific background proteins in immunoprecipitation experiments.[3]

-

Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation using pulsed SILAC (pSILAC) experiments.[1]

Quantitative Data from SILAC-based Phosphoproteomics in EGFR Signaling

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[5] SILAC-based phosphoproteomics has been instrumental in dissecting this pathway by quantifying changes in protein phosphorylation upon EGFR activation or inhibition.

| Protein | Phosphorylation Site | Fold Change (Erlotinib-treated / Control) | Reference |

| EGFR | Y1197 | -3.5 | [6] |

| SHC1 | Y349/350 | -2.8 | [6] |

| GAB1 | Y689 | -2.1 | [6] |

| STAT5A | Y694 | -1.9 | [6] |

| MAPK7 | Y221 | -1.7 | [6] |

| DAPP1 | Y139 | -1.5 | [6] |

This table summarizes the downregulation of key phosphosites in the EGFR signaling pathway upon treatment with the EGFR inhibitor Erlotinib, as quantified by SILAC. The negative fold change indicates a decrease in phosphorylation.

Experimental Workflow for SILAC

The following diagram illustrates the general workflow for a SILAC experiment.

Detailed Experimental Protocol: SILAC for Global Phosphoproteomics

This protocol provides a detailed methodology for a SILAC-based global phosphoproteomics experiment.

1. SILAC Labeling: a. Culture two populations of cells in DMEM. One in "light" medium with normal amino acids, and the other in "heavy" medium supplemented with ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine. b. Passage the cells for at least five doublings to ensure complete incorporation of the labeled amino acids.[7]

2. Cell Lysis and Protein Extraction: a. After labeling, starve the cells in serum-free SILAC media for 12-24 hours to synchronize them and reduce basal phosphorylation levels.[7] b. Treat one cell population with the desired stimulus (e.g., a growth factor) while the other serves as a control. c. Wash cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of each lysate (e.g., using a Bradford assay).

3. Sample Preparation for Mass Spectrometry: a. Mix equal amounts of protein from the "light" and "heavy" lysates. b. Reduce the proteins with DTT and alkylate with iodoacetamide. c. Separate the proteins by SDS-PAGE. d. Excise the entire protein lane and perform in-gel digestion with trypsin. e. Extract the peptides from the gel.

4. Phosphopeptide Enrichment (Optional but Recommended): a. Use titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) to enrich for phosphopeptides from the total peptide mixture.

5. LC-MS/MS Analysis: a. Analyze the peptide (or phosphopeptide-enriched) samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis: a. Use software such as MaxQuant to identify peptides and quantify the relative abundance of the "heavy" and "light" peptide pairs. b. Perform statistical analysis to identify proteins with significant changes in abundance or phosphorylation.

Metabolic Flux Analysis: Tracing Cellular Metabolism with Stable Isotopes

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a cell.[8] By introducing a stable isotope-labeled substrate, such as ¹³C-glucose, into the cell culture medium, researchers can trace the path of the labeled atoms through various metabolic pathways.[5] The distribution of the isotopes in downstream metabolites is then measured by mass spectrometry or NMR, providing a detailed picture of the metabolic network's activity.[8]

Key Applications of Metabolic Flux Analysis:

-

Understanding Disease Metabolism: Investigating metabolic reprogramming in diseases like cancer, diabetes, and neurodegenerative disorders.[8]

-

Metabolic Engineering: Optimizing metabolic pathways in microorganisms for the production of biofuels and other valuable chemicals.

-

Drug Discovery: Identifying metabolic vulnerabilities in pathogens or cancer cells that can be targeted by new drugs.

Quantitative Data from ¹³C-Metabolic Flux Analysis in Cancer Cells

Cancer cells exhibit altered metabolism, often characterized by increased glycolysis even in the presence of oxygen (the Warburg effect).[9] ¹³C-MFA has been crucial in quantifying these metabolic shifts.

| Metabolic Flux | Cancer Cells (Relative Flux) | Normal Cells (Relative Flux) | Reference |

| Glucose Uptake | 100 | 100 | [9] |

| Glycolysis (to Pyruvate) | 85 | 50 | [9] |

| Lactate Production | 80 | 10 | [9] |

| Pentose Phosphate Pathway | 5 | 15 | [10] |

| TCA Cycle (from Pyruvate) | 5 | 30 | [10] |

| Glutamine Uptake | 60 | 20 | [11] |

| Anaplerosis (from Glutamine) | 40 | 10 | [11] |

This table presents a simplified, representative comparison of key metabolic fluxes in cancer cells versus normal cells, normalized to glucose uptake. The data highlights the increased reliance of cancer cells on glycolysis and glutamine metabolism.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

The following diagram outlines the key steps in a ¹³C-MFA experiment.

Detailed Experimental Protocol: ¹³C-Metabolic Flux Analysis using Glucose

This protocol outlines the key steps for performing a ¹³C-MFA experiment with ¹³C-glucose.

1. Cell Culture and Labeling: a. Culture cells in a defined medium. b. Replace the medium with one containing a ¹³C-labeled glucose tracer (e.g., [U-¹³C₆]glucose or [1,2-¹³C₂]glucose) and continue the culture to allow for isotopic steady-state to be reached.[12]

2. Quenching and Metabolite Extraction: a. Rapidly quench metabolic activity by, for example, immersing the culture dish in liquid nitrogen. b. Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).

3. Sample Analysis: a. Analyze the extracted metabolites by GC-MS, LC-MS, or NMR to determine the mass isotopomer distributions of key metabolites.

4. Data Analysis and Flux Calculation: a. Use software such as INCA or Metran to fit the measured isotopomer data to a metabolic network model. b. The software will then calculate the metabolic flux values for the reactions in the model.

5. Statistical Analysis: a. Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the calculated fluxes.

Structural Biology: Elucidating Molecular Structures with Stable Isotopes

Stable isotopes, particularly ¹³C, ¹⁵N, and ²H, are indispensable for determining the three-dimensional structures of biomolecules using Nuclear Magnetic Resonance (NMR) spectroscopy.[13] By enriching proteins with these isotopes, researchers can overcome the challenges of signal overlap and low sensitivity that are inherent in NMR studies of large molecules.[14]

Key Applications in Structural Biology:

-

Protein Structure Determination: Uniform or selective labeling with ¹³C and ¹⁵N allows for the use of multidimensional NMR experiments to assign resonances and determine the protein's structure.[14]

-

Studying Protein Dynamics: Deuterium (²H) labeling can be used to study the dynamics of protein sidechains.

-

Investigating Protein-Ligand Interactions: Isotope labeling can be used to identify the binding site of a drug or other small molecule on a protein.

Logical Relationship in Isotopic Labeling for NMR

The choice of isotopic labeling strategy is crucial for a successful NMR experiment. The following diagram illustrates the decision-making process.

Detailed Protocol: Uniform ¹³C/¹⁵N Labeling of Proteins for NMR

This protocol describes the expression and purification of a uniformly ¹³C/¹⁵N-labeled protein in E. coli for NMR studies.

1. Preparation of Minimal Medium: a. Prepare M9 minimal medium. b. As the sole carbon and nitrogen sources, add ¹³C-glucose and ¹⁵N-ammonium chloride, respectively.

2. Protein Expression: a. Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the protein of interest. b. Grow a starter culture in LB medium and then use it to inoculate the M9 minimal medium containing the stable isotopes. c. Grow the cells to an appropriate optical density and then induce protein expression with IPTG. d. Continue to grow the cells to allow for protein expression and incorporation of the stable isotopes.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation. b. Lyse the cells (e.g., by sonication) in a suitable buffer. c. Purify the labeled protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

4. Sample Preparation for NMR: a. Exchange the purified protein into an NMR buffer. b. Concentrate the protein to the desired concentration for NMR analysis. c. Add D₂O to the sample for the NMR lock.

Drug Discovery and Development

Stable isotopes play a crucial role throughout the drug discovery and development pipeline. Deuterated compounds, where hydrogen atoms are replaced by deuterium, can exhibit improved metabolic profiles, increased half-life, and enhanced oral bioavailability.[6] Stable isotope tracers are also used in clinical trials to assess drug pharmacology, including pharmacokinetic and pharmacodynamic properties.[6][15]

Nucleic Acid Stable Isotope Probing (SIP)

DNA and RNA Stable Isotope Probing (SIP) are powerful techniques for linking microbial identity to metabolic function in complex environmental samples.[16] By providing a substrate enriched in a heavy isotope (e.g., ¹³C), researchers can identify the microorganisms that are actively assimilating that substrate by analyzing their labeled nucleic acids.[13]

Detailed Protocol: DNA Stable Isotope Probing

This protocol provides a general overview of a DNA-SIP experiment.

1. Incubation with Labeled Substrate: a. Incubate an environmental sample (e.g., soil, water) with a ¹³C-labeled substrate.

2. DNA Extraction: a. Extract total DNA from the sample after incubation.

3. Isopycnic Centrifugation: a. Separate the ¹³C-labeled ("heavy") DNA from the unlabeled ("light") DNA by ultracentrifugation in a cesium chloride (CsCl) density gradient.[6]

4. Fractionation and Analysis: a. Fractionate the gradient and collect the DNA from each fraction. b. Identify the microorganisms in the "heavy" DNA fractions using techniques such as 16S rRNA gene sequencing.

References

- 1. Exo-MFA – A 13C metabolic flux analysis to dissect tumor microenvironment-secreted exosome contributions towards cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TSLP Signaling Network Revealed by SILAC-Based Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sketchviz.com [sketchviz.com]

- 13. Mapping cancer cell metabolism with(13)C flux analysis: Recent progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dot | Graphviz [graphviz.org]

- 15. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 16. raw.githubusercontent.com [raw.githubusercontent.com]

The Role of 2'-Deoxyguanosine-¹³C Monohydrate in Advancing DNA Damage Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 2'-Deoxyguanosine-¹³C monohydrate in the sensitive and accurate quantification of DNA damage. Stable isotope-labeled internal standards are paramount for robust analytical methodologies, particularly in the field of toxicology and pharmacology. This document details the underlying principles, experimental workflows, and data analysis techniques that leverage 2'-Deoxyguanosine-¹³C monohydrate for cutting-edge research.

Introduction to DNA Damage and the Significance of 2'-Deoxyguanosine (B1662781) Adducts

DNA is constantly under assault from both endogenous and exogenous agents, leading to a variety of lesions that can have profound biological consequences, including mutagenesis and carcinogenesis.[1][2] Among the four DNA bases, guanine (B1146940) is the most susceptible to oxidation due to its low redox potential. One of the most abundant and extensively studied oxidative DNA lesions is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[1][2][3] The formation of 8-oxodG and other DNA adducts can trigger the DNA Damage Response (DDR), a complex signaling network that coordinates cell-cycle checkpoints and DNA repair pathways to maintain genomic integrity.[4][5]

Accurate quantification of these DNA adducts is crucial for understanding disease mechanisms, assessing the genotoxicity of new chemical entities, and monitoring the efficacy of therapeutic interventions. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for this purpose, offering high specificity and accuracy.[6] This technique relies on the use of a stable isotope-labeled internal standard, such as 2'-Deoxyguanosine-¹³C monohydrate, which is chemically identical to the analyte of interest but has a different mass.

Core Application: Isotope Dilution Mass Spectrometry (IDMS)

The fundamental principle of IDMS is the addition of a known amount of an isotopically labeled standard to a sample at the earliest stage of analysis. This standard, in this case, 2'-Deoxyguanosine-¹³C monohydrate, co-purifies with the endogenous, unlabeled analyte. Any sample loss during extraction, hydrolysis, and purification will affect both the analyte and the internal standard equally. By measuring the ratio of the native analyte to the labeled standard using mass spectrometry, the initial concentration of the analyte can be determined with high precision and accuracy.[6]

The use of a ¹³C-labeled standard is advantageous as it has the same retention time as the unlabeled analyte in liquid chromatography, simplifying data analysis.[7]

Experimental Workflow for DNA Adduct Analysis

The following diagram illustrates the typical workflow for the quantification of DNA adducts using 2'-Deoxyguanosine-¹³C monohydrate as an internal standard.

Detailed Experimental Protocols

DNA Isolation and Purification

High-quality DNA is a prerequisite for accurate adduct analysis. It is crucial to minimize spurious oxidation of guanine during this step.

-

Materials: DNA isolation kit, chelating agents (e.g., desferrioxamine), antioxidants.

-

Protocol:

-

Homogenize tissue or lyse cells according to the chosen kit's protocol.

-

Incorporate a chelating agent like desferrioxamine in the lysis and wash buffers to sequester metal ions that can catalyze oxidation.[8]

-

Follow the manufacturer's instructions for DNA binding, washing, and elution.

-

Quantify the extracted DNA using UV spectrophotometry.

-

DNA Hydrolysis

This step breaks down the DNA polymer into its constituent nucleosides. Both enzymatic and acidic hydrolysis methods are used.

-

Enzymatic Hydrolysis: This is a milder method that preserves the nucleoside structure.

-

Enzymes: DNase I, Nuclease P1, Phosphodiesterase I, and Alkaline Phosphatase.[8][9][10]

-

Protocol:

-

To the isolated DNA, add a known quantity of 2'-Deoxyguanosine-¹³C monohydrate internal standard.

-

Incubate the DNA with a cocktail of DNase I, phosphodiesterase I, and alkaline phosphatase at 37°C. The incubation time can range from a few hours to overnight.[8][10]

-

Some protocols may involve a two-step digestion, starting with Nuclease P1 followed by alkaline phosphatase.[9]

-

After digestion, enzymes are typically removed by ultrafiltration.[11]

-

-

-

Acidic Hydrolysis (for nucleobases): This method cleaves the glycosidic bond, releasing the purine (B94841) and pyrimidine (B1678525) bases.

Sample Clean-up

This step is essential to remove interfering substances from the DNA hydrolysate.

-

Solid-Phase Extraction (SPE): A common method for purifying nucleosides.

-

Protocol: Use a C18 SPE cartridge. Condition the cartridge with methanol (B129727) and then water. Load the sample, wash with water, and elute the nucleosides with a higher concentration of methanol.

-

-

Immunoaffinity Purification: This highly specific method uses antibodies that recognize a particular adduct, such as 8-oxodG.[8]

LC-MS/MS Analysis

The purified nucleosides are separated by liquid chromatography and detected by tandem mass spectrometry.

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate, is used to separate the nucleosides.[12]

-

Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is commonly used. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[13]

Quantitative Data for Analysis

The following table summarizes the key mass spectrometry parameters for the analysis of 2'-deoxyguanosine and its common oxidative adduct, 8-oxodG, along with their ¹³C-labeled internal standards.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| 2'-Deoxyguanosine (dG) | 268.1 | 152.1 | Loss of the deoxyribose moiety |

| 2'-Deoxyguanosine-¹³C₁₀ (dG-¹³C₁₀) | 278.1 | 162.1 | Loss of the ¹³C-labeled deoxyribose moiety |

| 8-oxo-2'-deoxyguanosine (8-oxodG) | 284.1 | 168.1 | Loss of the deoxyribose moiety |

| 8-oxo-2'-deoxyguanosine-¹³C₁₀ (8-oxodG-¹³C₁₀) | 294.1 | 178.1 | Loss of the ¹³C-labeled deoxyribose moiety |

Note: The exact m/z values may vary slightly depending on the specific isotopic labeling pattern of the internal standard.

The DNA Damage Response (DDR) Pathway

The presence of DNA adducts, such as 8-oxodG, can activate the complex DNA Damage Response (DDR) pathway. This signaling cascade is crucial for maintaining genomic stability.

The DDR is initiated by sensor proteins that recognize DNA lesions.[14] This leads to the activation of transducer kinases, such as ATM and ATR, which in turn phosphorylate a multitude of downstream effector proteins.[5] These effectors orchestrate a cellular response that includes halting the cell cycle to allow time for repair, upregulating DNA repair pathways like Base Excision Repair (BER) which is responsible for removing 8-oxodG, or inducing apoptosis if the damage is too extensive to be repaired.[14][15]

Conclusion

2'-Deoxyguanosine-¹³C monohydrate is an indispensable tool for researchers in the field of DNA damage and repair. Its use as an internal standard in isotope dilution mass spectrometry enables the highly accurate and precise quantification of DNA adducts. This capability is fundamental to advancing our understanding of the molecular mechanisms of carcinogenesis, the genotoxicity of novel compounds, and the development of new therapeutic strategies. The methodologies outlined in this guide provide a robust framework for the application of this critical reagent in cutting-edge scientific research.

References

- 1. Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry [scielo.org.mx]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DNA損傷応答(DDR)経路 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. sfrbm.org [sfrbm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

Understanding Metabolic Flux: A Technical Guide to ¹³C Tracers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mapping the Engine of the Cell

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. By employing stable isotopes, primarily ¹³C, researchers can trace the journey of atoms through the intricate web of metabolic pathways. This methodology, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), offers a detailed snapshot of cellular metabolism. It has become an essential tool in systems biology, metabolic engineering, and drug development for pinpointing metabolic bottlenecks, understanding drug mechanisms, and identifying new therapeutic targets.[1] This guide provides an in-depth overview of the core principles of ¹³C-MFA, detailed experimental protocols, data analysis workflows, and their applications.

Core Principles of ¹³C-Metabolic Flux Analysis

The foundation of ¹³C-MFA is the introduction of a substrate labeled with ¹³C, such as [U-¹³C]-glucose, into a biological system. As cells process this substrate, the ¹³C atoms are integrated into downstream metabolites. The resulting pattern of ¹³C enrichment in these metabolites, referred to as the mass isotopomer distribution (MID), is a direct reflection of the active metabolic pathways. By measuring these MIDs using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy and integrating this data with a stoichiometric model of cellular metabolism, the rates of intracellular reactions can be accurately calculated.

A key advantage of ¹³C-MFA over traditional MFA is the wealth of data provided by isotope labeling, which offers numerous constraints for flux estimation. A typical tracer experiment can yield 50 to 100 isotopic labeling measurements to estimate approximately 10 to 20 independent metabolic fluxes. This data redundancy significantly improves the accuracy and confidence of the flux estimations.

The overall ¹³C-MFA process is comprised of five fundamental steps:

-

Experimental Design: Thoughtful selection of the ¹³C tracer, labeling strategy, and culture conditions tailored to the biological question.

-

Tracer Experiment: Culturing cells with the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.

-

Isotopic Labeling Measurement: Extraction of metabolites and analysis of their labeling patterns using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

-

Flux Estimation: Utilizing computational software to calculate the metabolic fluxes that best explain the measured labeling data.

-

Statistical Analysis: A thorough evaluation of the goodness-of-fit of the model and the confidence intervals of the estimated fluxes.

Visualizing the ¹³C-MFA Workflow

The following diagram illustrates the logical progression of a typical ¹³C-MFA experiment, from initial cell culture to the final flux map.

Detailed Experimental Protocols

Precise and consistent experimental execution is paramount for acquiring high-quality data in ¹³C-MFA. This section details the critical steps of the wet lab phase.

Protocol 1: Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that ensures they reach approximately 70-80% confluency during the labeling phase.

-

Media Adaptation: Before introducing the tracer, adapt the cells to a medium that is identical to the labeling medium but contains the unlabeled form of the substrate. This minimizes metabolic stress from the media switch.

-

Initiating Labeling: Aspirate the adaptation medium, wash the cells once with sterile phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling medium. A common labeling medium for studying central carbon metabolism is DMEM containing a mix of [1-¹³C]glucose and [U-¹³C]glucose.

-

Incubation: Culture the cells in the labeling medium for a duration sufficient to achieve an isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This period is typically at least five to six cell doubling times.

Protocol 2: Metabolite Quenching and Extraction

This step is critical for instantly halting all enzymatic activity to preserve the metabolic and isotopic state of the cells.

-

Preparation: Pre-chill the quenching/extraction solvent, typically 80% methanol, to -80°C.

-

Quenching: Place the cell culture plate on a bed of dry ice to rapidly cool the cells. Aspirate the labeling medium and quickly wash the cell monolayer with ice-cold saline (0.9% NaCl) to remove extracellular metabolites. This wash should be performed in under 10 seconds.

-

Extraction: Immediately add the -80°C quenching/extraction solvent to each well (e.g., 1 mL for a 6-well plate).

-

Cell Lysis and Collection: Place the plate on a dry ice bath. Use a pre-chilled cell scraper to scrape the cells into the solvent. Transfer the resulting cell lysate and solvent mixture into a pre-chilled microcentrifuge tube.

-

Protein Precipitation: To ensure complete cell lysis and protein precipitation, place the tubes in a -80°C freezer for a minimum of 15 minutes.

-

Clarification: Centrifuge the tubes at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube. This sample is now ready for downstream preparation for analysis. The remaining pellet can be stored at -80°C for analysis of protein-bound amino acids.

Protocol 3: Sample Preparation for GC-MS Analysis

For analysis by GC-MS, polar metabolites must be derivatized to increase their volatility.

-

Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen gas or using a vacuum concentrator.

-

Derivatization:

-

Add 50 µL of acetonitrile (B52724) to the dried sample.

-

Add 50 µL of the derivatizing agent, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% TBDMCS.

-

Incubate the mixture at 95°C for 1 hour.

-

-

Final Preparation: After cooling to room temperature, centrifuge the sample to pellet any debris. Transfer the supernatant to a GC-MS vial for analysis. The derivatized sample is now ready for injection into the GC-MS system to determine the mass isotopomer distributions.

Central Carbon Metabolism Pathways

The following diagram illustrates the interconnected pathways of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, which are frequently the focus of ¹³C-MFA studies in cancer and drug development research.

Data Presentation: Quantitative Flux Data

Presenting quantitative data in a structured format is crucial for interpretation and comparison. The table below shows representative metabolic fluxes in cancer cells, highlighting the high glycolytic rate characteristic of the Warburg effect. Fluxes are normalized to the glucose uptake rate.

| Metabolic Pathway/Reaction | Flux (Relative to Glucose Uptake) | Description |

| Glucose Uptake | 100 | Rate of glucose import into the cell; serves as the reference flux. |

| Glycolysis (Glucose -> Pyruvate) | ~95 | A high flux indicating a strong reliance on glycolysis for energy and biosynthetic precursors. |

| Lactate (B86563) Secretion | ~85 | The majority of pyruvate is converted to lactate and secreted, a hallmark of the Warburg effect.[2] |